molecular formula C10H15BN2O3 B1407111 (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid CAS No. 1446509-85-8

(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B1407111
CAS No.: 1446509-85-8
M. Wt: 222.05 g/mol
InChI Key: WLLOYNRZGPFMQM-UHFFFAOYSA-N
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Description

“(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1446509-85-8 . It has a molecular weight of 258.51 . The compound is typically stored at ambient temperature .


Synthesis Analysis

The synthesis of pyridinylboronic acids and esters like “this compound” has been a subject of research. One of the methods involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another promising method is iridium or rhodium-catalyzed C-H or C-F borylation .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H15BN2O3.ClH/c14-9-3-5-13 (6-4-9)10-2-1-8 (7-12-10)11 (15)16;/h1-2,7,9,14-16H,3-6H2;1H .


Chemical Reactions Analysis

Pyridinylboronic acids are commonly used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .

It is typically stored at ambient temperature .

Scientific Research Applications

  • Suzuki Cross-Coupling Reactions :

    • (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid and similar compounds have been utilized in Suzuki cross-coupling reactions. These reactions are a cornerstone in organic chemistry, allowing for the formation of carbon-carbon bonds, which are fundamental in the synthesis of various organic compounds including pharmaceuticals (Bouillon et al., 2003).
  • Formation of New Pyridines Libraries :

    • These boronic acids are used in the production of new libraries of pyridines, which are essential components in many drugs and agrochemicals. The ability to generate diverse pyridine derivatives is crucial for the discovery and development of new compounds with potential therapeutic applications (Bouillon et al., 2003).
  • Pharmaceutical and Biological Applications :

    • Boronic acid derivatives, including this compound, have gained attention for their potential in pharmaceuticals. Their ability to interact with organic compounds and biological molecules makes them candidates for various medical, pharmacological, and biological studies (Hernández-Negrete et al., 2021).
  • Synthesis of Novel Ligands :

    • Research has been conducted on the synthesis of new ligands using boronic acids in Suzuki coupling methods. These ligands are crucial in coordination chemistry, where they can bind to metal ions, forming complexes that have applications in various fields including catalysis and materials science (Böttger et al., 2012).
  • Catalysis :

    • Boronic acids, including this compound, are explored for their use in catalysis. They have been shown to catalyze various organic reactions, including the formation of amides from amines and selective Friedel-Crafts-type reactions (Hall, 2019).

Properties

IUPAC Name

[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O3/c14-9-3-5-13(6-4-9)10-2-1-8(7-12-10)11(15)16/h1-2,7,9,14-16H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLOYNRZGPFMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N2CCC(CC2)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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